Rhazin
Overview
Description
Rhazin Scarhide is a Force affinity legendary character from the Lizardmen faction in the game “Raid: Shadow Legends”. He was added as a permanent fusion character and is considered a fantastic opportunity for everyone to gain an amazing legendary character . He is a versatile champion who can serve as a defensive tank, a hard-hitting turn meter dropping AOE damage dealer in Arena, or a high sustained damage dealer in Clan Boss .
Skills Rhazin Scarhide has several skills, including an A2 that drops a single enemy’s defense and puts weaken on them, making your whole team hit them harder . In most situations, players would take Giant Slayer as his top-tier mastery, but in Arena, you can change it up and take Helmsmasher and nuke hard with his A3 .
Scientific Research Applications
Microtubule and Tubulin Polymerization Disruption
Rhazin and its analogues, such as rhazinal, have been studied for their ability to disrupt microtubule and tubulin polymerization. This property is significant in the context of cancer research, as such disruption can inhibit the growth of cancer cells. A formal synthesis of rhazinal, highlighting its potential as a therapeutic agent, has been developed. This synthesis process also notes the possibility of repositioning the natural product with slight modifications to enhance therapeutic effects (Sailu et al., 2015).
Acetylcholinesterase (AChE) Inhibitory Activity
The B-ring carbamate analogue of rhazinal has been found to exhibit acetylcholinesterase inhibitory activity comparable to galantamine, a known reference standard. This activity is important in the context of neurodegenerative diseases like Alzheimer's, where AChE inhibitors can play a therapeutic role. Notably, this analogue demonstrated no cytotoxicity, indicating a potentially safer profile for medical applications (Sailu et al., 2015).
Synthesis Techniques and Novel Approaches
Various studies have focused on the total synthesis of rhazinal, exploring different methodologies and approaches. These include novel palladium-catalyzed cyclizations and direct couplings, which not only contribute to the synthesis of rhazinal but also provide insights into new synthetic strategies that can be applied to other complex natural products. The exploration of these methods is crucial for the advancement of synthetic organic chemistry and the development of new drugs (Bowie & Trauner, 2009).
Cytotoxicity and Drug Resistance
Rhazinal has been identified as having appreciable cytotoxicity towards drug-sensitive and vincristine-resistant KB cells. This suggests its potential use in combating cancer cells, particularly those resistant to other forms of chemotherapy. Additionally, certain rhazinal analogues have been found to reverse drug resistance in drug-resistant KB cells, indicating a potential role in overcoming chemotherapy resistance (Subramaniam et al., 2007).
Review of Syntheses and Structural Insights
A comprehensive review covering the syntheses of the rhazinilam family of natural products, including rhazinal, has been conducted. This review discusses the unique architectural features of these compounds, such as the stereogenic quaternary carbon and the tetrahydroindolizine core within a 9-membered macrocycle. These structural insights are essential for understanding the bioactivity of these compounds and guiding future synthetic efforts (Sirindil et al., 2022).
Future Directions
Over the years, Rhazin has been powercrept and is nowhere near as impactful as he once was. The biggest challenge is that for Clan Boss unkillable teams are easily favored now, and he is certainly not an Arena Meta champion. Despite this, Rhazin is still a fun and versatile champion, but some players feel like he needs a buff to regain his relevance .
properties
IUPAC Name |
methyl (1S,12S,13S,14S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-12-10-23-17-9-15(12)21(11-24,20(25)26-2)18(23)8-14-13-6-4-5-7-16(13)22-19(14)17/h3-7,15,17-18,22,24H,8-11H2,1-2H3/b12-3-/t15-,17-,18-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEFXZXHYFOPIE-GJZACXSBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CN2[C@H]3C[C@@H]1[C@]([C@@H]2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318274 | |
Record name | Akuammidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rhazin | |
CAS RN |
639-36-1 | |
Record name | Akuammidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=639-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rhazin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000639361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Akuammidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AKUAMMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0Q989C5D1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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